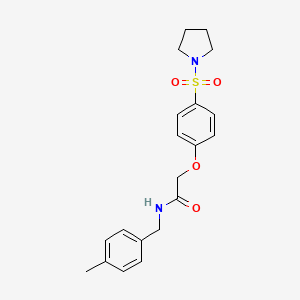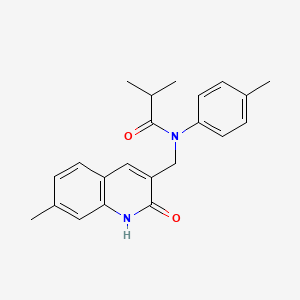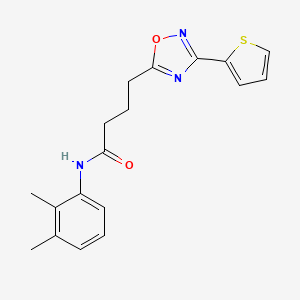![molecular formula C17H18N2O5S B7711794 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid CAS No. 1004198-50-8](/img/structure/B7711794.png)
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid, also known as APS, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 397.45 g/mol. APS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid selectively inhibits COX-2, which is upregulated in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid reduces the production of pro-inflammatory cytokines and prostaglandins, thereby exerting its anti-inflammatory effects. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid also activates the caspase-dependent pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In animal models of Alzheimer's disease, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has several advantages for lab experiments, including its high purity and solubility in water. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid is also relatively stable and can be stored for long periods without significant degradation. However, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by using appropriate drug delivery systems, such as nanoparticles or liposomes, to improve the bioavailability and pharmacokinetic properties of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid.
未来方向
There are several future directions for research on 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid. One potential direction is to investigate the use of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop new drug delivery systems for 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid and to investigate its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
合成方法
The synthesis of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid involves the reaction of 3-(4-aminophenyl)sulfonamide with 3-acetamidophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid as a white crystalline powder with a yield of 62%. The purity of the compound can be further improved by recrystallization from ethanol.
科学研究应用
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In inflammation research, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor-κB. In neurodegenerative disorder research, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-[4-[(3-acetamidophenyl)sulfamoyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)18-14-3-2-4-15(11-14)19-25(23,24)16-8-5-13(6-9-16)7-10-17(21)22/h2-6,8-9,11,19H,7,10H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSCQDGGRCVYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)







![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)


